molecular formula C9H18OS B14338857 S-(3-Ethylpentan-3-yl) ethanethioate CAS No. 105401-05-6

S-(3-Ethylpentan-3-yl) ethanethioate

Cat. No.: B14338857
CAS No.: 105401-05-6
M. Wt: 174.31 g/mol
InChI Key: KKQALGIHZHAWSZ-UHFFFAOYSA-N
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Description

S-(3-Ethylpentan-3-yl) ethanethioate is a thioester compound characterized by a branched alkyl substituent (3-ethylpentan-3-yl) attached to the sulfur atom of an ethanethioate group (CH₃COS-). The 3-ethylpentan-3-yl group consists of a pentane backbone with an ethyl branch at the third carbon, resulting in a sterically hindered structure. This branching likely influences its physical properties, such as solubility and thermal stability, and may modulate reactivity in synthetic applications.

Molecular Formula: C₉H₁₆OS
Molar Mass: 172.29 g/mol (calculated)
Key Features:

  • Bulky 3-ethylpentan-3-yl group may enhance steric hindrance.

Properties

IUPAC Name

S-(3-ethylpentan-3-yl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQALGIHZHAWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546865
Record name S-(3-Ethylpentan-3-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105401-05-6
Record name S-(3-Ethylpentan-3-yl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Ethylpentan-3-yl) ethanethioate typically involves the reaction of 3-ethylpentan-3-ol with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, and a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: S-(3-Ethylpentan-3-yl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the thioester group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioester group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanethioate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(3-Ethylpentan-3-yl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying thioesterase activity. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its interactions with biological targets may lead to the discovery of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(3-Ethylpentan-3-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between S-(3-ethylpentan-3-yl) ethanethioate and analogous thioesters:

Compound Name Substituent Group Molecular Formula Molar Mass (g/mol) Synthesis Method Application Stability Notes
This compound 3-Ethylpentan-3-yl C₉H₁₆OS 172.29 Not reported Inferred: Material science or flavoring Likely stable due to branched alkyl
S-(4-Ethynyl-phenyl) ethanethioate 4-Ethynylphenyl C₁₀H₈OS 176.23 Sonogashira cross-coupling Molecular wires Degrades under harsh conditions
S-(1-(4-methoxyphenyl)-pyrrolidin-3-yl) ethanethioate 4-Methoxyphenyl-pyrrolidinone C₁₃H₁₅NO₃S 265.33 Acetylation (Ac₂O, DMAP) Antivirulence agents Degrades in methanol
S-(but-3-yn-1-yl) ethanethioate But-3-yn-1-yl C₆H₈OS 128.19 Potassium thioacetate + mesylate Plasmonic nanoantennas Light brown oil; stable
S-(4-ethenylphenyl) ethanethioate 4-Ethenylphenyl C₁₀H₁₀OS 178.25 Not specified Unknown No degradation reported

Key Comparative Insights:

  • Structural Influence on Stability: The 3-ethylpentan-3-yl group in the target compound likely enhances stability compared to electron-deficient aryl derivatives (e.g., S-(1-(3,4-dichlorophenyl)-pyrrolidin-3-yl) ethanethioate), which degrade in methanol due to electron-withdrawing substituents . Alkynyl-substituted analogs (e.g., S-(but-3-yn-1-yl) ethanethioate) exhibit oily consistency, whereas the target’s branched alkyl group may confer higher melting points or solid-state stability .
  • Synthetic Methods :

    • Most thioesters are synthesized via acetylation (e.g., General Procedure B in ) or nucleophilic substitution (e.g., potassium thioacetate in DMF, as in ). The target compound may follow similar routes, though specifics are undocumented.
  • Functional Applications: Electronics: S-(4-Ethynyl-phenyl) ethanethioate is used in molecular wires due to its conjugated ethynyl-phenyl group, enabling electron transport . The target’s bulky alkyl group might disrupt conjugation but improve thermal stability in materials. Pharmaceuticals: Pyrrolidinone-containing analogs () show antivirulence activity, while S-3-hydroxyphenyl derivatives () inhibit 5-lipoxygenase (5-LOX). The target’s lack of aromatic or polar groups may limit biological activity but enhance lipophilicity for drug delivery. Flavoring Agents: S-(2-methyl-3-tetrahydrofuryl) ethanethioate () is a flavor additive. The target’s branched alkyl group could similarly contribute to fruity or earthy notes, though this requires experimental validation .

Research Findings and Data Gaps

  • Degradation Behavior : Unlike aryl-substituted thioesters (), the target’s alkyl group may resist nucleophilic attack, but hydrolysis of the thioester bond remains possible under acidic/basic conditions.
  • Molecular Docking: S-3-hydroxyphenyl ethanethioate derivatives () bind 5-LOX with free energies of -3.5 to -6.46 kcal/mol via hydrophobic/hydrogen bonds. The target’s non-aromatic structure likely precludes similar interactions .
  • Synthetic Feasibility: The steric bulk of 3-ethylpentan-3-yl may necessitate tailored conditions (e.g., elevated temperatures or catalysts) for efficient coupling, as seen in Sonogashira reactions ().

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